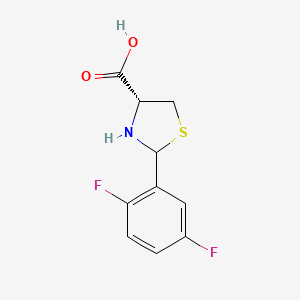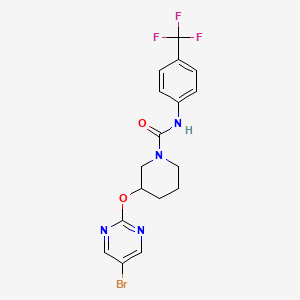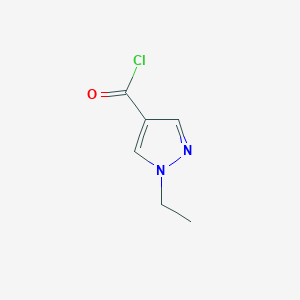
Carbamate de benzyl(oxiran-2-ylméthyl)
Vue d'ensemble
Description
Benzyl (oxiran-2-ylmethyl)carbamate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by the presence of a benzyl group, an oxirane ring, and a carbamate functional group
Applications De Recherche Scientifique
Benzyl (oxiran-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl (oxiran-2-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl allylcarbamate with an oxidizing agent to form the oxirane ring . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of benzyl (oxiran-2-ylmethyl)carbamate may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (oxiran-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted carbamates, depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of benzyl (oxiran-2-ylmethyl)carbamate involves its reactivity with nucleophiles, leading to the formation of stable carbamate linkages. This reactivity is primarily due to the presence of the oxirane ring, which is highly strained and thus more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparaison Avec Des Composés Similaires
- Benzyl (2-oxopropyl)carbamate
- Benzyl allylcarbamate
- N-(2-oxiranylmethyl)carbamate
Comparison: Benzyl (oxiran-2-ylmethyl)carbamate is unique due to the presence of the oxirane ring, which imparts higher reactivity compared to similar compounds without this functional group. This makes it particularly useful in applications requiring rapid and specific chemical modifications .
Propriétés
IUPAC Name |
benzyl N-(oxiran-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMSRFJLDEBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131118-90-6 | |
| Record name | benzyl N-[(oxiran-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2420164.png)
![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)
![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)
![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)
![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)

![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)

![3-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2420178.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)
![N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2420184.png)

